molecular formula C21H16ClN3OS B2494394 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide CAS No. 851079-10-2

2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

Cat. No.: B2494394
CAS No.: 851079-10-2
M. Wt: 393.89
InChI Key: SKBBRDRNTPPEQY-UHFFFAOYSA-N
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Description

This compound features a 1H-imidazole core substituted at position 1 with a 3-chlorophenyl group and at position 2 with a sulfanyl-linked acetamide moiety terminating in a naphthalen-1-yl group. The naphthalen-1-yl group contributes to lipophilicity, which may improve membrane permeability in biological systems .

Properties

IUPAC Name

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3OS/c22-16-7-4-8-17(13-16)25-12-11-23-21(25)27-14-20(26)24-19-10-3-6-15-5-1-2-9-18(15)19/h1-13H,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBBRDRNTPPEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC=CN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the chlorophenyl group. The final step involves the attachment of the naphthylacetamide moiety through a sulfanyl linkage.

    Imidazole Ring Formation: The imidazole ring can be synthesized using a condensation reaction between glyoxal, ammonia, and formaldehyde.

    Chlorophenyl Group Introduction: The chlorophenyl group is introduced via a substitution reaction using chlorobenzene and a suitable base.

    Naphthylacetamide Attachment: The final step involves the reaction of the imidazole derivative with naphthylacetamide in the presence of a sulfanylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activity. The chlorophenyl group may interact with hydrophobic pockets in proteins, altering their function. The sulfanyl linkage provides additional binding sites for molecular interactions.

Comparison with Similar Compounds

Structural Analogs

Key analogs differ in substituents on the phenyl ring or acetamide moiety:

Table 2: Structural Analogs and Modifications

Compound Name (IUPAC) Substituent Variations Molecular Weight logP Reference
2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide 4-Fluorophenyl vs. 3-chlorophenyl ~383.8 ~4.5*
2-{[1-(2,3-Dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide 2,3-Dimethylphenyl; increased steric hindrance 387.5 4.84
N-(3-Chlorophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide Naphthyl replaced with 3-chlorophenyl ~357.8 ~3.9*

*Estimated based on structural similarity.

Physicochemical Properties

  • Lipophilicity : The naphthalen-1-yl group in the target compound increases logP (~4.8 inferred from ) compared to phenyl-substituted analogs (e.g., logP 3.9 in ).
  • Hydrogen Bonding: The acetamide NH and sulfanyl group provide hydrogen-bond donor/acceptor sites, critical for target binding. Polar surface area (PSA) for analogs ranges from 34–40 Ų .

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